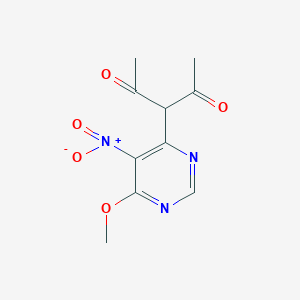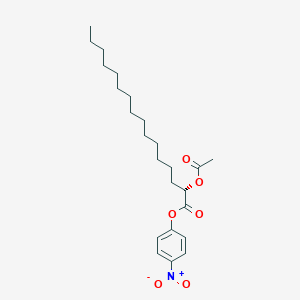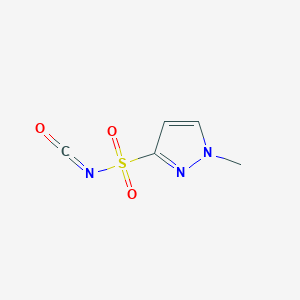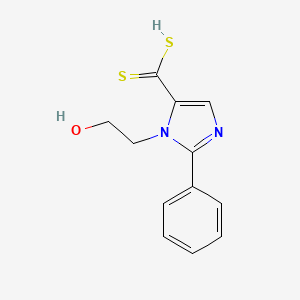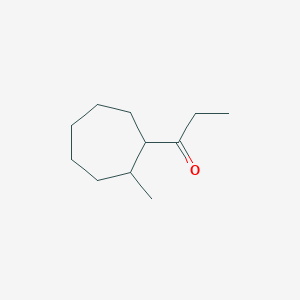
1-(2-Methylcycloheptyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylcycloheptyl)propan-1-one is an organic compound with the molecular formula C11H20O. It is a ketone characterized by a cycloheptyl ring substituted with a methyl group at the second position and a propanone group at the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcycloheptyl)propan-1-one typically involves the alkylation of cycloheptanone with a suitable alkylating agent. One common method is the reaction of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize side reactions and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylcycloheptyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group and the cycloheptyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylcycloheptyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylcycloheptyl)propan-1-one depends on its interaction with molecular targets. The ketone group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The cycloheptyl ring and methyl group contribute to the compound’s overall hydrophobicity and molecular recognition properties .
Comparación Con Compuestos Similares
1-Phenylpropan-2-one: Similar in structure but with a phenyl group instead of a cycloheptyl ring.
Cyclohexylpropan-1-one: Similar but with a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness: 1-(2-Methylcycloheptyl)propan-1-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
89932-43-4 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-(2-methylcycloheptyl)propan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-11(12)10-8-6-4-5-7-9(10)2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
SXJWATGBWLVGDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
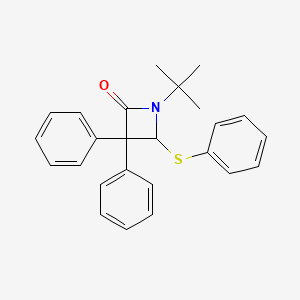
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
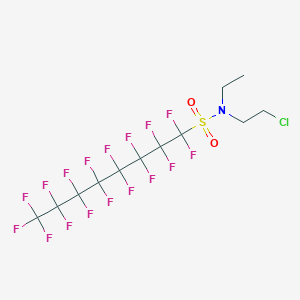
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
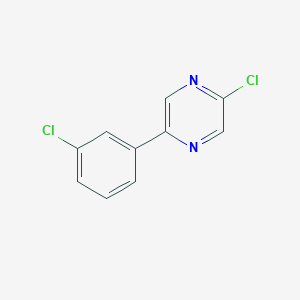
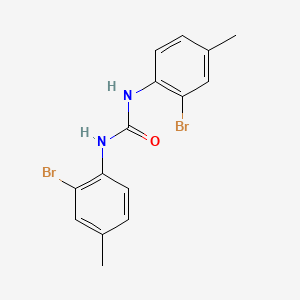
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
